Phosphorylated Substrate Preference
KDPG aldolase accepts D-glyceraldehyde as an electrophile at only 1% the rate of its natural substrate, D-glyceraldehyde-3-phosphate [1]. This 100-fold differential in reaction rate demonstrates that the phosphate moiety is critical for efficient enzyme turnover, making non-phosphorylated analogs like 2-keto-3-deoxygluconate (KDG) unsuitable for kinetic studies or preparative biocatalysis where throughput is essential.
| Evidence Dimension | Reaction rate (relative to natural substrate) |
|---|---|
| Target Compound Data | 100% (KDPG cleavage product D-glyceraldehyde-3-phosphate) |
| Comparator Or Baseline | 1% (D-glyceraldehyde) |
| Quantified Difference | 100-fold slower reaction rate for non-phosphorylated analog |
| Conditions | In vitro enzyme assay with KDPG aldolase from Escherichia coli or Pseudomonas putida |
Why This Matters
Procurement of KDPG over non-phosphorylated KDG ensures assays operate at physiologically relevant turnover rates, avoiding artifacts from sluggish enzyme kinetics.
- [1] Shelton, M. C., Cotterill, I. C., Novak, S. T. A., Poonawala, R. M., Sudarshan, S., & Toone, E. J. (1996). 2-Keto-3-deoxy-6-phosphogluconate Aldolases as Catalysts for Stereocontrolled Carbon−Carbon Bond Formation. Journal of the American Chemical Society, 118(9), 2117–2125. View Source
